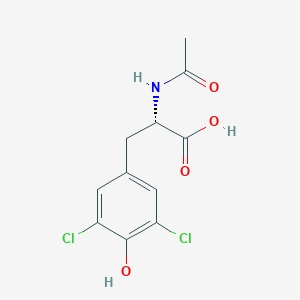
Phosphatoquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatoquinone A is an organic heterotricyclic compound resulting from the formal epoxidation of the 2-3 double bond of the 1,4-naphthoquinone moiety of phosphatoquinone B. It is isolated from the culture broth of Streptomyces sp.TC-0363 and exhibits inhibitory activity against the enzyme protein tyrosine phosphatase. It has a role as a metabolite, an antimicrobial agent and an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor. It is a member of phenols, an epoxide, a cyclic ketone and an organic heterotricyclic compound.
Scientific Research Applications
Inhibition of Protein Tyrosine Phosphatase
Phosphatoquinone A, along with Phosphatoquinone B, has been identified as a novel inhibitor of protein tyrosine phosphatase. These compounds were isolated from Streptomyces sp. TA-0363, and their ability to inhibit protein tyrosine phosphatase activity was confirmed in tests with human Ball-1 cells. Specifically, this compound demonstrated an IC50 value of 28 microM, indicating its potential as a phosphatase inhibitor (Kagamizono et al., 1999).
Impact on Cellular Processes and Potential Therapeutic Applications
While the specific studies on this compound are limited, research on similar compounds provides insight into potential applications. Compounds like Thymoquinone and Triptoquinone A have shown significant roles in modulating cellular processes such as nitric oxide production, which can be critical in inflammatory and autoimmune conditions (El-Mahmoudy et al., 2002), (Niwa et al., 1996). This suggests the potential of this compound in similar therapeutic contexts.
Implications in Cancer Research
In the field of oncology, certain quinone compounds have been found to possess cytotoxic properties against cancer cells. For example, phaeosphaerins, which are perylenequinones, have been shown to be effective in killing cancer cells in vitro (Li et al., 2012). This opens up possibilities for this compound to be investigated for similar anti-cancer properties.
Broader Applications in Biochemistry and Synthetic Biology
The study of compounds like this compound can lead to broader applications in biochemistry and synthetic biology. Research on phages, for example, has demonstrated the potential of using biological systems for various applications, including drug development and diagnostics (Lemire et al., 2018). The biochemical properties of this compound could be relevant in such contexts.
properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-7a-methylnaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C21H24O5/c1-12(2)6-5-7-13(3)8-9-21-18(24)15-10-14(22)11-16(23)17(15)19(25)20(21,4)26-21/h6,8,10-11,22-23H,5,7,9H2,1-4H3/b13-8+/t20-,21+/m0/s1 |
InChI Key |
QTORDDSSLVGNHO-BGTMZHHNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@@]1(O2)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(O2)C)C)C |
synonyms |
phosphatoquinone A phosphatoquinone-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



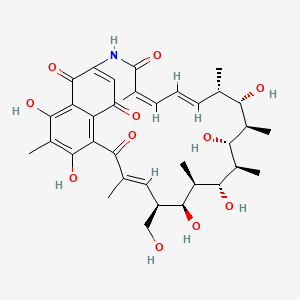
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
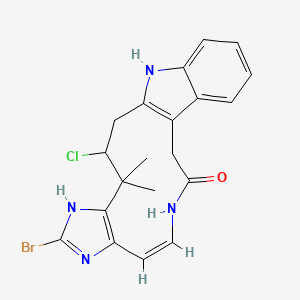
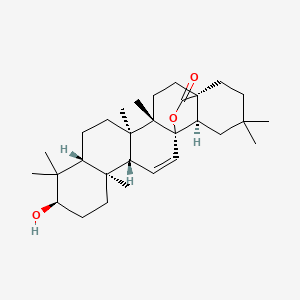


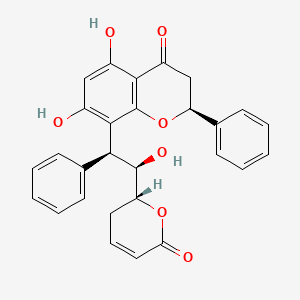

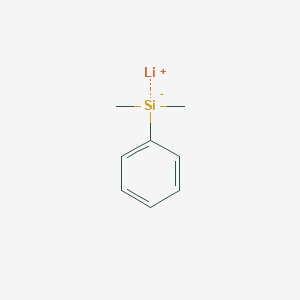
![Resorcin[4]arene](/img/structure/B1245682.png)

